2‑Position Substitution Absence vs. 2,5‑Dimethyl Analog: Molecular Descriptor Divergence
The target compound lacks any substituent at the 2‑position of the pyrazolo[1,5-a]pyrimidine core, whereas the closest commercially available analog, 3-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one (CAS not assigned; BenchChem Cat. B4516059), bears a 2‑methyl group. This structural difference results in a molecular weight reduction of 14.0 Da (311.4 vs. 325.4 g/mol) and alters calculated physicochemical parameters including topological polar surface area (tPSA) and lipophilicity (cLogP) . Reviews of pyrazolo[1,5-a]pyrimidine SAR consistently identify the 2‑position as a critical driver of kinase selectivity; a hydrogen at position 2 permits a distinct hinge‑binding orientation compared to a methyl group [1].
| Evidence Dimension | Molecular weight and structural composition |
|---|---|
| Target Compound Data | MW 311.4 g/mol; C₁₇H₁₇N₃OS; no substituent at position 2 |
| Comparator Or Baseline | 3-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]butan-2-one: MW 325.4 g/mol; C₁₈H₁₉N₃OS; methyl at position 2 |
| Quantified Difference | ΔMW = 14.0 Da; additional CH₂ unit in comparator introduces steric bulk and alters electron density at the pyrimidine ring |
| Conditions | Calculated molecular descriptors derived from chemical structure; experimental validation of biological impact pending |
Why This Matters
Procurement decisions that ignore this 2‑position difference risk acquiring a compound with a fundamentally different kinase inhibition fingerprint, compromising the reproducibility of SAR campaigns.
- [1] Oualid, M. et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Adv. 2025, 15, 3756–3828. DOI: 10.1039/d4ra07556k View Source
